Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
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Overview
Description
AK 295, also known asCX 295, is a dipeptide alpha-ketoamide calpain inhibitor.
Scientific Research Applications
Enantioselective Synthesis
- The compound has been utilized in the enantioselective preparation of dihydropyrimidones, a process significant in the development of chiral compounds. The stereochemical configuration of these compounds is a key factor in their biological activity and pharmaceutical applications (Goss, Dai, Lou, Schaus, 2009).
Radioisotope Labeling in Drug Development
- In research related to Alzheimer's disease, a variant of the compound was synthesized with tritium, deuterium, and carbon-14 labeling. This synthesis played a role in the investigational study of Alzheimer's disease drugs (Ciszewska, Pfefferkorn, Tang, Jones, Tarapata, Sunay, 1997).
Biocatalysis in Drug Synthesis
- The compound has been used as a chiral intermediate in the total synthesis of HIV protease inhibitors. The diastereoselective microbial reduction of a variant of this compound was crucial in the synthesis process (Patel, Chu, Mueller, 2003).
Development of Novel Therapeutics
- A derivative of the compound, SP-04, has been synthesized and evaluated for its neuroprotective properties as a potential treatment for Alzheimer's disease. It exhibited inhibition of acetylcholinesterase activity and showed promising results in protecting against neurotoxicity (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, Papadopoulos, 2010).
Green Chemistry Applications
- In the development of environmentally friendly chemical processes, carbamic acid esters (derivatives of the compound) were synthesized without the use of phosgene, a harmful chemical, demonstrating a move towards greener chemistry (Aso, Baba, 2003).
properties
CAS RN |
160399-35-9 |
---|---|
Product Name |
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester |
Molecular Formula |
C26H40N4O6 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1 |
InChI Key |
TZVQRMYLYQNBOA-KEKNWZKVSA-N |
Isomeric SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AK 295 AK-295 AK295 Cbz-Leu-Abu-CONH(CH2)3-Mpl Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine CX 295 CX-295 CX295 cpd Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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